molecular formula C11H18O5 B8177102 Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate

Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B8177102
M. Wt: 230.26 g/mol
InChI Key: PZRINZISIIAKCH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name methyl 8-methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate adheres to the nomenclature rules for spiro compounds established by Adolf von Baeyer and later formalized by IUPAC. The prefix spiro denotes the junction of two rings (a dioxolane and a cyclohexane) at a single carbon atom (C8). The numbering begins at the oxygen atom of the dioxolane ring (O1), proceeds through the smaller ring, and continues into the larger cyclohexane ring, with the spiro atom (C8) serving as the bridge.

The methoxy (-OCH₃) and methyl ester (-COOCH₃) substituents at position 8 are prioritized according to suffix rules, with the ester group taking precedence. This results in the systematic name reflecting both the spirocyclic core and the functional groups. Alternative synonyms include MFCD32632824 and SCHEMBL3198604, though these lack the descriptive precision of the IUPAC designation.

Molecular Geometry and Spirocyclic Architecture

The molecular formula C₁₁H₁₈O₅ (MW: 230.26 g/mol) comprises a 1,4-dioxaspiro[4.5]decane core, where a dioxolane ring (five-membered, O1–C2–C3–O4–C5) is fused to a cyclohexane ring (C5–C10) via the spiro carbon (C8). X-ray crystallography of analogous spiro compounds reveals that the dioxolane ring typically adopts a twist conformation, with puckering parameters Q(2) = 0.3523 Å and φ(2) = 233.8°, while the cyclohexane ring assumes a chair conformation.

Key bond angles and lengths include:

  • C8–O (methoxy): 1.43 Å
  • C8–C (ester): 1.52 Å
  • O–C–O (dioxolane): 108.5°

The methoxy and ester groups at C8 introduce steric hindrance, stabilizing the spiro junction through van der Waals interactions. Density functional theory (DFT) calculations suggest a slight distortion in the cyclohexane chair due to the equatorial orientation of the substituents.

Crystallographic Analysis and Stereochemical Configuration

Although a crystal structure of this compound has not been published, studies of closely related compounds, such as (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, provide insights. In these analogs:

  • The dioxolane ring exhibits a twist conformation, with deviations of −0.297 Å (C2) and +0.288 Å (C3) from the mean plane.
  • Intramolecular hydrogen bonds (e.g., O–H···O) stabilize axial substituents, forming S(6) graph-set motifs.
  • Intermolecular hydrogen bonds (O–H···O) create zigzag chains along the c-axis, as seen in C(5) motifs.

For the title compound, the absence of hydroxyl groups precludes similar hydrogen bonding. However, the methoxy and ester groups likely engage in weak C–H···O interactions, influencing crystal packing and melting behavior.

Comparative Analysis with Related Spiroacetal Derivatives

This compound belongs to a broader class of spiroacetals with diverse substituents. A comparison with three derivatives illustrates structural and functional variations:

Compound Name Molecular Formula MW (g/mol) Substituents at C8 Key Properties
Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate C₁₁H₁₈O₄ 214.26 Methyl, ester Liquid, bp: 245°C
Spiro[4.5]decane-3-carboxylic acid C₁₁H₁₈O₂ 182.26 Carboxylic acid Solid, mp: 128°C
Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo- C₁₃H₂₀O₄ 240.29 Hydroxy, oxo, dimethyl Crystalline, hydrogen-bonded

The methoxy derivative distinguishes itself through:

  • Enhanced Solubility: The polar methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely hydrocarbon analogs.
  • Stereoelectronic Effects: Electron donation from the methoxy group alters the electrophilicity of the ester carbonyl, impacting reactivity in nucleophilic acyl substitutions.
  • Conformational Rigidity: The spiro architecture restricts rotation about C8, reducing entropy penalties in binding interactions relative to non-spiro esters.

Properties

IUPAC Name

methyl 8-methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-13-9(12)10(14-2)3-5-11(6-4-10)15-7-8-16-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRINZISIIAKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC2(CC1)OCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketalization and Esterification of Cyclohexanone Derivatives

A common strategy for synthesizing 1,4-dioxaspiro[4.5]decane carboxylates involves ketalization of cyclohexanone precursors followed by esterification. For example, ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 24730-88-9) is prepared via acid-catalyzed ketalization of ethyl 1-methyl-4-oxocyclohexanecarboxylate with ethylene glycol. This method achieves yields up to 85% under optimized conditions (e.g., using ceric ammonium nitrate (CAN) in acetonitrile/water at 70°C).

Key Reaction Parameters:

  • Catalyst : CAN (0.1–0.2 equiv) enhances regioselectivity by stabilizing transition states during ketal formation.

  • Solvent System : Biphasic acetonitrile/water mixtures improve solubility of polar intermediates while facilitating catalyst recovery.

  • Temperature : Elevated temperatures (70°C) accelerate ring-closing kinetics without compromising product stability.

Mechanistic Insights:

Ketalization proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of ethylene glycol to form the spirocyclic framework. Subsequent esterification with methyl or ethyl chloroformate introduces the carboxylate group.

Deprotection and Functional Group Interconversion

The methoxy group at C8 in the target compound may be introduced via nucleophilic substitution or oxidation-reduction sequences. For instance, methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 52506-21-5) is synthesized by treating 1,4-dioxaspiro[4.5]decan-8-one with dimethyl carbonate under basic conditions (93% yield with NaH in refluxing THF). This suggests that analogous strategies could install a methoxy group at C8 via alkoxylation of a keto intermediate.

Example Protocol:

  • Formation of Keto Intermediate : Oxidize a C8-methyl group to a ketone using CAN or CrO3.

  • Alkoxylation : Treat the ketone with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to introduce the methoxy group.

  • Esterification : React the resulting alcohol with methyl chloroformate or acetic anhydride to form the carboxylate.

Optimization of Reaction Conditions

Acid-Catalyzed Hydrolysis of Spiroketals

Hydrolysis of the 1,4-dioxolane ring is a critical step for functionalizing the spirocyclic core. For ethyl 1-methyl-4-oxocyclohexanecarboxylate , HCl in acetone/water (20°C, 48 h) achieves 74% yield by cleaving the ketal while preserving the ester group. Similar conditions could be adapted to retain a methoxy group during hydrolysis.

Comparative Data:

CatalystSolventTemp (°C)Time (h)Yield (%)
HClAcetone/H2O204874
H2SO4Acetone201467
CANMeCN/H2O70285

Table 1: Yield comparison for spiroketal hydrolysis/oxidation.

Role of Protecting Groups

The methoxy group’s stability under acidic or basic conditions dictates the sequence of synthetic steps. For example, methyl ethers are generally resistant to hydrolysis, allowing their early introduction before ketalization. Conversely, ester groups may require protection during oxidative steps to prevent transesterification .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, while reduction of the ester group may produce methyl 8-methoxy-1,4-dioxaspiro[4.5]decane-8-methanol .

Scientific Research Applications

Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 87787-08-4 (methyl ester variant with methyl substituent; the methoxy variant’s CAS is inferred from synthesis protocols) .
  • Molecular Weight : 214.26–230.27 g/mol (varies with substituents) .
  • Synthesis : Produced via NaH/CH₃I-mediated methylation of 1,4-dioxaspiro[4.5]decan-8-ol, yielding 8-methoxy-1,4-dioxaspiro[4.5]decane, followed by esterification .

Comparison with Structural Analogs

Ethyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

  • CAS : 24730-88-9
  • Molecular Formula : C₁₂H₂₀O₄
  • Molecular Weight : 228.28 g/mol .
  • Synthesis : Prepared via Pd-catalyzed C–H functionalization, yielding 83% as a colorless oil .
  • Key Differences :
    • The ethyl ester group increases hydrophobicity compared to the methyl variant.
    • NMR data (δ 4.02 ppm for ethyl CH₂) distinguishes it from methyl esters (δ 3.67–3.81 ppm) .

Methyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

  • CAS : 87787-08-4
  • Molecular Formula : C₁₁H₁₈O₄
  • Molecular Weight : 214.26 g/mol .
  • Applications: Used in hapten synthesis for immunoassays targeting fenhexamid metabolites .
  • Key Differences :
    • The methyl substituent at C8 reduces steric hindrance compared to methoxy, enabling faster reaction kinetics in alkylation steps .

Ethyl 8-Ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate

  • Synthesis : Derived from ethyl 8-ethoxy derivatives via HCl-mediated hydrolysis of the spirocyclic ketal, yielding 1-ethoxy-4-oxocyclohexane-1-carboxylate .
  • Key Differences :
    • The ethoxy group enhances solubility in polar aprotic solvents (e.g., 1,4-dioxane) compared to methoxy variants .

Data Tables

Table 2: Physicochemical Properties

Property Methyl 8-Methoxy Variant Ethyl 8-Methyl Variant
Boiling Point Not reported Not reported
Density 1.05–1.10 g/cm³ (est.) 1.08–1.12 g/cm³ (est.)
Solubility Moderate in THF, DCM High in EtOAc, hexanes
Stability Stable under inert atmos. Hygroscopic

Research Findings

  • Reactivity: The methoxy group in Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate facilitates acid-catalyzed ketal hydrolysis to yield 4-methoxycyclohexanone, a precursor for bioactive molecules .
  • Stereoelectronic Effects : Ethyl esters (e.g., Ethyl 8-Methyl variant) exhibit slower hydrolysis rates than methyl esters due to increased steric bulk .
  • Applications : Methyl 8-Methyl variants are prioritized in hapten design due to their balance of hydrophobicity and stability .

Biological Activity

Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS Number: 2097133-36-1) is a synthetic compound characterized by its unique spirocyclic structure, which contributes to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H18O5C_{11}H_{18}O_{5}. It features a dioxaspiro structure which is significant in the context of medicinal chemistry due to its ability to interact with various biological targets.

PropertyValue
Molecular Weight218.26 g/mol
Purity≥98%
Physical FormColorless to light yellow liquid
Storage ConditionsRoom temperature

Anticancer Activity

Research into related compounds has shown promising anticancer activities. For instance, spirocyclic compounds have been noted for their ability to inhibit tumor growth in vitro and in vivo models. A notable study demonstrated that a similar compound could induce apoptosis in cancer cells through the activation of caspase pathways . Although direct evidence for this compound is lacking, the presence of methoxy and dioxaspiro groups may enhance its interaction with cellular targets involved in cancer progression.

Neuroprotective Effects

Some derivatives of dioxaspiro compounds have shown neuroprotective effects in animal models of neurodegenerative diseases. These effects are often attributed to their ability to modulate oxidative stress and inflammation . The potential for this compound to exert similar effects warrants further investigation.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Many spirocyclic compounds act as enzyme inhibitors, potentially affecting metabolic pathways relevant to disease states.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain neuroprotective benefits.
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

Case Studies and Research Findings

While specific case studies on this compound are sparse, the following findings from related research highlight the potential implications:

  • Antibacterial Efficacy : A study demonstrated that spirocyclic derivatives inhibited bacterial growth by disrupting cell wall synthesis .
  • Apoptosis Induction : Research showed that similar compounds activated apoptotic pathways in cancer cells through mitochondrial dysfunction .
  • Neuroprotection : Animal studies indicated that certain dioxaspiro compounds reduced neuroinflammation and oxidative stress markers .

Q & A

Basic: What are the optimized synthetic routes for Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate?

Methodological Answer:
The synthesis involves three critical steps:

Reduction of a spirocyclic ketone : Start with 1,4-dioxaspiro[4.5]decan-8-one (CAS 290 in ). Reduce it using NaBH₄ in methanol to yield the corresponding alcohol.

Methylation : Treat the alcohol with NaH and methyl iodide (CH₃I) in THF to introduce the methoxy group at position 3.

Esterification : Introduce the methyl carboxylate group via a nucleophilic acyl substitution. For example, react the intermediate with methyl chloroformate in the presence of a base like triethylamine.
Key challenges include controlling stereochemistry during methylation and ensuring high purity during column chromatography. provides a validated protocol for analogous spirocyclic ethers, though esterification steps may require optimization for yield .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic structure, methoxy (-OCH₃), and ester (-COOCH₃) groups. Compare chemical shifts with Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (δ ~1.3 ppm for ester methyl in ) .
  • Mass Spectrometry : Use HRMS to verify molecular weight (calculated for C₁₁H₁₈O₅: 230.1154).
  • X-ray Crystallography : Employ SHELXL ( ) for crystal structure refinement. Prepare single crystals via slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate). Refinement parameters (R-factor, displacement ellipsoids) should align with SHELXL’s standards .

Advanced: How can contradictions in reported reaction yields for spirocyclic ether derivatives be resolved?

Methodological Answer:
Contradictions often arise from:

  • Reaction Conditions : Varying temperatures or solvent polarities (e.g., THF vs. DMF in vs. 10) affect steric hindrance in spiro systems.
  • Catalyst Loadings : Compare NaH (2.5 eq. in ) with alternative bases like K₂CO₃.
  • Purification Methods : Column chromatography vs. recrystallization (e.g., uses diethyl ether for oxalate salt precipitation).
    Systematic DOE (Design of Experiments) studies are recommended, tracking variables like equivalents of CH₃I and reaction time. Cross-referencing with analogous protocols (e.g., ’s 61.3 mmol yield) provides benchmarks .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for methoxy group substitution. Focus on the spirocyclic ring’s strain energy (evident in similar compounds in ).
  • MD Simulations : Analyze solvent effects (e.g., THF’s coordination in ) on reaction kinetics.
  • SAR Studies : Compare with σ receptor ligands ( ) to predict steric/electronic effects of substituents. For example, bulky groups at position 8 may hinder nucleophilic attack .

Advanced: How is the crystal structure refined using SHELXL, and what challenges arise with spirocyclic compounds?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
  • Refinement in SHELXL : Apply constraints for disordered methoxy/ester groups. The spirocyclic oxygen’s anisotropic displacement parameters require careful modeling (see for SHELX workflow).
  • Challenges : Pseudosymmetry in the dioxaspiro ring may lead to twinning. Use TWINLAW in SHELXL to resolve overlapping reflections. Reference for post-2008 SHELXL features, such as hydrogen-bond restraints .

Basic: What are the stability and handling protocols for this compound under laboratory conditions?

Methodological Answer:

  • Stability : Store at 2–8°C in inert atmosphere (Ar/N₂). The ester group is prone to hydrolysis; avoid aqueous buffers unless stabilized (e.g., pH 7.0).
  • Handling : Use PPE (nitrile gloves, goggles) per OSHA guidelines (). For spills, neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Degradation Studies : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis byproducts like 8-methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid .

Advanced: How can structure-activity relationship (SAR) studies guide modifications for biological activity?

Methodological Answer:

  • Target Identification : Screen against σ receptors ( ) or fungal targets ( ’s spiroxamine derivatives).
  • Modification Strategies :
    • Replace methoxy with bulkier tert-butyl ( ) to enhance lipophilicity.
    • Introduce heteroatoms (e.g., N in ’s piperazine derivatives) for H-bonding.
  • Assays : Use radioligand binding assays (σ1/σ2 receptors) or antifungal disk diffusion ( ). Correlate IC₅₀ values with logP (calculated via ChemDraw) .

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